molecular formula C15H12F2N2O3 B4238805 N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide

N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide

Cat. No.: B4238805
M. Wt: 306.26 g/mol
InChI Key: UCSBALBFMVBNEE-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide is an organic compound with the molecular formula C15H12F2N2O3 This compound is known for its unique chemical structure, which includes a difluoromethoxy group attached to a phenyl ring, an amide linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide typically involves the reaction of 2-(difluoromethoxy)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent.

  • Step 1: Formation of Intermediate

      Reactants: 2-(difluoromethoxy)aniline, benzoyl chloride

      Conditions: Base (triethylamine), solvent (dichloromethane)

      Reaction: [ \text{2-(difluoromethoxy)aniline} + \text{benzoyl chloride} \rightarrow \text{Intermediate} ]

  • Step 2: Conversion to Final Product

      Reactants: Intermediate, suitable reagent (e.g., acetic anhydride)

      Conditions: Solvent (dichloromethane), temperature control

      Reaction: [ \text{Intermediate} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride; solvent (ether or tetrahydrofuran)

    Substitution: Nucleophiles (e.g., amines, thiols); solvent (dichloromethane), temperature control

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)benzamide
  • N-({[2-(methoxy)phenyl]amino}carbonyl)benzamide
  • N-({[2-(chloromethoxy)phenyl]amino}carbonyl)benzamide

Uniqueness

N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3/c16-14(17)22-12-9-5-4-8-11(12)18-15(21)19-13(20)10-6-2-1-3-7-10/h1-9,14H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBALBFMVBNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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